(2R)-2-(3-Phenylcyclobutyl)propan-1-amine
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Overview
Description
(2R)-2-(3-Phenylcyclobutyl)propan-1-amine: is an organic compound characterized by a cyclobutyl ring substituted with a phenyl group and an amine group on the propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Phenylcyclobutyl)propan-1-amine typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor.
Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the cyclobutyl ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the ketone intermediates to alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structure makes it a potential building block for novel polymers and materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Receptor Binding: It can be studied for its binding affinity to various biological receptors, contributing to drug discovery efforts.
Medicine
Pharmaceutical Development: The compound’s structural features make it a candidate for the development of new drugs, particularly in the treatment of neurological disorders.
Diagnostic Tools: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Product Formulation: Its properties may be utilized in the formulation of specialty chemicals and products.
Mechanism of Action
The mechanism by which (2R)-2-(3-Phenylcyclobutyl)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl and cyclobutyl groups contribute to hydrophobic interactions and steric effects. These interactions can modulate the activity of the target molecules, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(3-Phenylcyclobutyl)ethan-1-amine: Similar structure but with a shorter carbon chain.
(2R)-2-(3-Phenylcyclobutyl)butan-1-amine: Similar structure but with a longer carbon chain.
(2R)-2-(3-Phenylcyclopropyl)propan-1-amine: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
Structural Features: The presence of the cyclobutyl ring and the specific positioning of the phenyl group confer unique steric and electronic properties.
Reactivity: The compound’s reactivity profile is distinct due to the combination of the cyclobutyl ring and the amine group, making it suitable for specific chemical transformations.
Properties
IUPAC Name |
(2R)-2-(3-phenylcyclobutyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-13(8-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,14H2,1H3/t10-,12?,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHUIOWQXYLBOY-PKSQDBQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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